2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide 2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1105208-55-6
VCID: VC5315673
InChI: InChI=1S/C20H23N5O2S/c1-4-14-8-10-15(11-9-14)21-17(26)13-28-20-23-22-18(24(20)3)16-7-6-12-25(5-2)19(16)27/h6-12H,4-5,13H2,1-3H3,(H,21,26)
SMILES: CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=CN(C3=O)CC
Molecular Formula: C20H23N5O2S
Molecular Weight: 397.5

2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide

CAS No.: 1105208-55-6

Cat. No.: VC5315673

Molecular Formula: C20H23N5O2S

Molecular Weight: 397.5

* For research use only. Not for human or veterinary use.

2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide - 1105208-55-6

Specification

CAS No. 1105208-55-6
Molecular Formula C20H23N5O2S
Molecular Weight 397.5
IUPAC Name 2-[[5-(1-ethyl-2-oxopyridin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
Standard InChI InChI=1S/C20H23N5O2S/c1-4-14-8-10-15(11-9-14)21-17(26)13-28-20-23-22-18(24(20)3)16-7-6-12-25(5-2)19(16)27/h6-12H,4-5,13H2,1-3H3,(H,21,26)
Standard InChI Key QLEDVSCPSZQHQP-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=CN(C3=O)CC

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

The compound’s IUPAC name, 2-[[5-(1-ethyl-2-oxopyridin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide, reflects its multicomponent architecture. Key features include:

  • A 1,2,4-triazole ring substituted with methyl and pyridinone groups.

  • A thioether bridge linking the triazole to an acetamide moiety.

  • A 4-ethylphenyl group as the N-acetamide substituent.

The pyridinone ring (2-oxo-1,2-dihydropyridine) introduces a keto-enol tautomeric system, which may influence electronic properties and binding interactions.

Physicochemical Profile

PropertyValue
Molecular FormulaC20H23N5O2S\text{C}_{20}\text{H}_{23}\text{N}_{5}\text{O}_{2}\text{S}
Molecular Weight397.5 g/mol
SMILESCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=CN(C3=O)CC
InChIKeyQLEDVSCPSZQHQP-UHFFFAOYSA-N
SolubilityNot reported

Synthesis and Structural Analogues

Synthetic Pathways

The synthesis likely involves sequential heterocycle formation:

  • Triazole Construction: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms the 1,2,4-triazole core.

  • Thioether Formation: Nucleophilic substitution between a triazole-thiol and chloroacetamide intermediates.

  • Pyridinone Functionalization: Alkylation of 2-hydroxypyridine derivatives introduces the ethyl group .

A comparative analysis with analogue VUAA1 (PubChem CID: 1319135), which substitutes the pyridinone with a pyridine ring, reveals that electron-withdrawing groups (e.g., keto in pyridinone) enhance hydrogen-bonding potential .

Structural Analogues and Modifications

CompoundKey ModificationMolecular Weight
VUAA1 Pyridine instead of pyridinone367.5 g/mol
CID 30859688 Trifluoromethylphenyl substituent437.4 g/mol

The trifluoromethyl variant (CID 30859688) exhibits increased molecular weight and hydrophobicity, underscoring the role of aromatic substituents in tuning physicochemical properties .

Hypothetical Biological Activities

Mechanistic Insights

While direct studies are lacking, the compound’s triazole-thioether scaffold resembles pharmacophores in known bioactive molecules:

  • Triazoles: Inhibit cytochrome P450 enzymes and kinases via metal coordination .

  • Thioethers: Enhance membrane permeability and modulate redox activity.

  • Pyridinones: Participate in π-stacking and hydrogen bonding with biological targets .

Predictive Activity Profiling

TargetPredicted ActivityBasis for Prediction
KinasesModerate inhibitionTriazole-metal interactions
Bacterial efflux pumpsPotential inhibitionThioether redox modulation
HIV-1 reverse transcriptaseLow likelihoodLack of nucleotide mimicry

These predictions align with activities observed in analogues but require experimental validation.

Research Gaps and Future Directions

Priority Investigations

  • Synthetic Optimization: Improve yield and purity using flow chemistry or microwave-assisted synthesis.

  • Solubility Studies: Characterize solubility in aqueous and organic solvents to guide formulation.

  • In Vitro Screening: Evaluate cytotoxicity, antimicrobial activity, and kinase inhibition.

Computational Modeling

Molecular dynamics simulations could predict binding modes to targets like EGFR kinase or bacterial dihydrofolate reductase. Density functional theory (DFT) calculations may elucidate electronic effects of the pyridinone ring.

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